4-{(E)-2-[5-CYANO-2-HYDROXY-1-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDINYL]-1-DIAZENYL}BENZOIC ACID
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Overview
Description
4-{(E)-2-[5-CYANO-2-HYDROXY-1-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDINYL]-1-DIAZENYL}BENZOIC ACID is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vibrant colors
Preparation Methods
The synthesis of 4-{(E)-2-[5-CYANO-2-HYDROXY-1-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDINYL]-1-DIAZENYL}BENZOIC ACID typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo compound. Industrial production methods may involve large-scale batch processes with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions.
Scientific Research Applications
4-{(E)-2-[5-CYANO-2-HYDROXY-1-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDINYL]-1-DIAZENYL}BENZOIC ACID has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a reagent in analytical chemistry.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of colored materials, including textiles and inks.
Mechanism of Action
The mechanism of action of 4-{(E)-2-[5-CYANO-2-HYDROXY-1-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDRO-3-PYRIDINYL]-1-DIAZENYL}BENZOIC ACID involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar compounds include other azo dyes such as:
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Properties
CAS No. |
680200-66-2 |
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Molecular Formula |
C16H14N4O5 |
Molecular Weight |
342.31g/mol |
IUPAC Name |
4-[[5-cyano-6-hydroxy-1-(2-hydroxyethyl)-4-methyl-2-oxopyridin-3-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C16H14N4O5/c1-9-12(8-17)14(22)20(6-7-21)15(23)13(9)19-18-11-4-2-10(3-5-11)16(24)25/h2-5,21-22H,6-7H2,1H3,(H,24,25) |
InChI Key |
RTGWZQJIMDIUBE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(C(=C1C#N)O)CCO)N=NC2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1C#N)O)CCO)N=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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